molecular formula C8H8ClNO B8542784 Methyl 3-chlorobenzimidate

Methyl 3-chlorobenzimidate

Cat. No.: B8542784
M. Wt: 169.61 g/mol
InChI Key: HSUBXZCIPIWWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chlorobenzimidate is a chlorinated aromatic imidate ester, structurally characterized by a benzimidate backbone with a chlorine substituent at the 3-position and a methyl ester group. These analogs share key physicochemical properties, including reactivity, stability, and applications in organic synthesis or industrial processes .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 3-chlorobenzenecarboximidate

InChI

InChI=1S/C8H8ClNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3

InChI Key

HSUBXZCIPIWWIA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Structure : Contains a chlorine atom at the 3-position of the benzaldehyde ring but lacks the imidate ester group.
  • Properties :
    • Purity: 100% (as per industrial-grade specifications) .
    • Hazards: Causes skin/eye irritation; requires immediate washing and medical attention upon exposure .
  • Uses : Primarily used in manufacturing, laboratory synthesis, and as a precursor for pharmaceuticals or agrochemicals .

Methyl Salicylate

  • Structure : A methyl ester of salicylic acid, lacking chlorine substitution.
  • Properties :
    • Boiling point: ~222°C; vapor pressure: 0.01 kPa at 25°C .

    • Applications: Used in fragrances, topical analgesics, and as a flavoring agent .

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester isolated from plant resins.
  • Properties :
    • Identified via gas chromatography (GC) and mass spectrometry (MS) in Austrocedrus chilensis resin .

    • Role in resin chemistry: Contributes to plant defense mechanisms and industrial resin production .

3-Methylbenzaldehyde (CAS 620-23-5)

  • Structure : Methyl-substituted benzaldehyde without chlorine.
  • Applications : Pharmaceutical impurity standard (e.g., in quality control for antihistamines) .

Comparative Analysis of Key Properties

Compound Boiling Point (°C) Vapor Pressure (kPa) Purity (%) Primary Applications
3-Chlorobenzaldehyde 213–215 N/A 100 Chemical synthesis, lab use
Methyl Salicylate 222 0.01 >99 Fragrances, pharmaceuticals
Sandaracopimaric Acid ME N/A N/A N/A Resin chemistry, plant studies
3-Methylbenzaldehyde 199–201 N/A 100 Pharmaceutical QC

Sources:

Reactivity and Hazard Profiles

  • 3-Chlorobenzaldehyde :
    • Reactivity: Undergoes nucleophilic substitution at the chloro position; sensitive to oxidation.
    • Hazards: Skin/eye irritant; requires PPE during handling .
  • Methyl 3-Chlorobenzimidate (Inferred): Expected higher reactivity due to the imidate group, enabling use as a coupling agent in peptide synthesis. Potential hazards: Likely corrosive or irritant, akin to 3-chlorobenzaldehyde.
  • Methyl Salicylate :
    • Low acute toxicity but hazardous in large doses (e.g., metabolic acidosis in humans) .

Limitations and Data Gaps

The absence of direct data on this compound in the provided evidence necessitates extrapolation from analogs. Further studies are required to confirm its physicochemical properties, stability, and industrial applicability.

Q & A

How can the synthesis of Methyl 3-chlorobenzimidate be optimized for higher yields in academic research settings?

Answer: Optimization requires systematic adjustments to reaction parameters, including temperature, solvent selection (e.g., polar aprotic solvents), and catalyst stoichiometry. Multi-step synthesis pathways, such as coupling 3-chlorobenzaldehyde derivatives with methanol under controlled acidic conditions, should be monitored using HPLC or GC to track intermediate formation . Purification via recrystallization or gradient elution in column chromatography improves purity, with TLC guiding solvent system selection. Design of Experiments (DoE) frameworks can statistically identify optimal conditions, minimizing trial-and-error approaches .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135) are critical for structural validation. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of structurally analogous chlorinated compounds . Cross-referencing experimental NMR data with density functional theory (DFT)-predicted chemical shifts enhances confidence in assignments .

What are the critical safety considerations when handling this compound in laboratory environments?

Answer: Use fume hoods, nitrile gloves, and chemical-resistant lab coats to mitigate exposure risks. Chlorinated intermediates require segregated waste storage and disposal through certified hazardous waste management services to prevent environmental contamination . Consult Safety Data Sheets (SDS) for emergency protocols, including spill neutralization and first-aid measures .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Conduct PRISMA-compliant systematic reviews to assess study heterogeneity and bias . Meta-analyses should evaluate variables like assay sensitivity (e.g., MIC values) and cell-line specificity. Independent replication under standardized conditions (e.g., CLSI guidelines) validates conflicting results, while dose-response studies clarify potency thresholds .

What computational strategies are effective in predicting the reactivity of this compound in novel synthetic pathways?

Answer: DFT simulations model reaction energetics and transition states, identifying feasible pathways. Molecular docking predicts interactions with catalytic enzymes or biological targets. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with bioactivity, validated through kinetic experiments (e.g., rate constant determination) .

How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

Answer: Perform accelerated degradation studies (e.g., UV photolysis, hydrolysis at varying pH) followed by LC-HRMS to identify byproducts. Ecotoxicity assays (e.g., algal growth inhibition, Daphnia magna mortality) evaluate environmental risks. Compare degradation pathways with EPA guidelines for chlorinated aromatics .

What methodologies are recommended for analyzing chiral purity in this compound synthesis?

Answer: Chiral HPLC/SFC with cellulose- or amylose-based columns separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Calibrate methods using enantiopure reference standards from pharmacopeial guidelines (e.g., European Pharmacopoeia) .

How can kinetic studies improve the scalability of this compound synthesis?

Answer: Time-resolved kinetic profiling (e.g., in situ FTIR) identifies rate-limiting steps. Optimize catalyst turnover frequency (TOF) through ligand modification (e.g., phosphine ligands for metal catalysts). Scale-up experiments under Quality by Design (QbD) principles ensure reproducibility, focusing on heat/mass transfer efficiency in flow reactors .

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